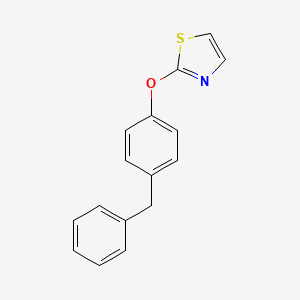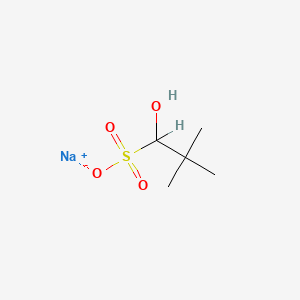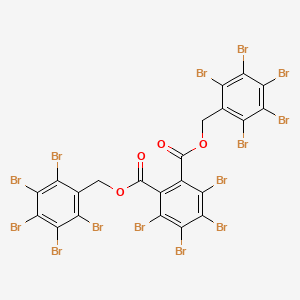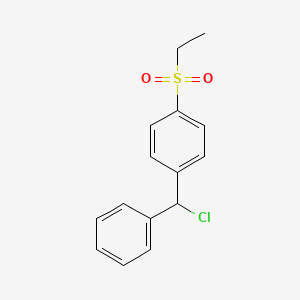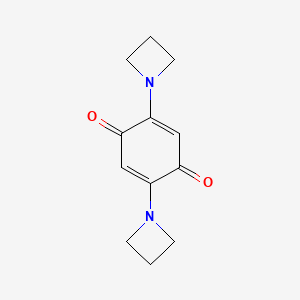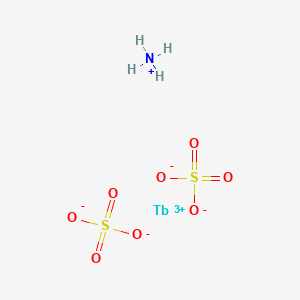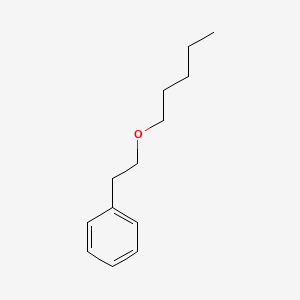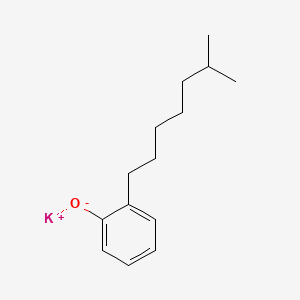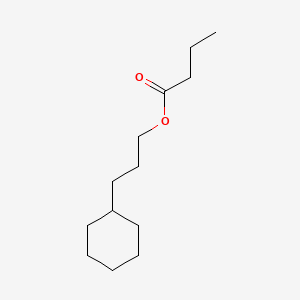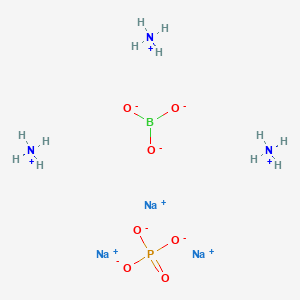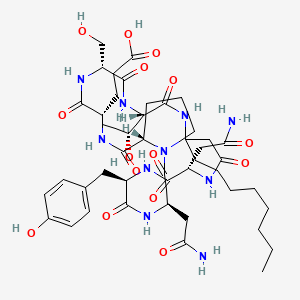
Bacillomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bacillomycin is a group of antifungal polypeptide antibiotics isolated from Bacillus subtilis. These compounds are known for their strong antifungal properties and are part of the iturin family. This compound D, one of the most studied variants, has a cyclic lipopeptide structure and is effective against a variety of fungal pathogens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bacillomycin D is synthesized through a non-ribosomal peptide synthetase pathway. The synthesis involves the activation of amino acids by adenylation, followed by the formation of peptide bonds. The peptide chain is then cyclized to form the cyclic lipopeptide structure .
Industrial Production Methods: Industrial production of this compound involves fermentation using Bacillus amyloliquefaciens or Bacillus subtilis strains. The fermentation process is optimized by adjusting the medium composition, pH, temperature, and aeration. The lipopeptide is then extracted from the culture broth using acid precipitation, gel permeation chromatography, and high-performance liquid chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Bacillomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antifungal properties or to study its mechanism of action.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include sodium propionate, propionic acid, and butyric acid. These reagents can increase the yield of this compound by promoting the tricarboxylic acid cycle and enhancing the expression of synthesis genes .
Major Products: The major products formed from these reactions are modified this compound derivatives with enhanced antifungal activity.
Applications De Recherche Scientifique
Bacillomycin has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a model compound to study the synthesis and modification of cyclic lipopeptides. Researchers investigate its structure-activity relationships to develop new antifungal agents .
Biology: In biology, this compound is studied for its role in regulating multicellular behavior in Bacillus species. It acts as an extracellular signal to control processes such as swarming motility and biofilm formation .
Medicine: In medicine, this compound is explored for its potential as an antifungal agent. It has shown effectiveness against various fungal pathogens, including Aspergillus flavus and Fusarium solani. This compound derivatives are also being investigated for their cytotoxicity against human cancer cell lines .
Industry: In industry, this compound is used as a biocontrol agent to suppress fungal plant pathogens. It is applied in agriculture to protect crops from diseases caused by fungi .
Mécanisme D'action
Bacillomycin exerts its antifungal effects by disrupting the cell membrane of fungal pathogens. It binds to ergosterol, a key component of fungal cell membranes, leading to increased membrane permeability and leakage of intracellular contents. This disruption ultimately results in cell death .
Comparaison Avec Des Composés Similaires
- Iturin A
- Iturin C
- Mycosubtilin
- Fengycin
- Surfactin
Bacillomycin stands out due to its broad-spectrum antifungal activity and its role in regulating multicellular processes in Bacillus species .
Propriétés
Numéro CAS |
76012-17-4 |
|---|---|
Formule moléculaire |
C45H68N10O15 |
Poids moléculaire |
989.1 g/mol |
Nom IUPAC |
3-[(3R,6R,9S,16S,19R,22S,25S)-3,9-bis(2-amino-2-oxoethyl)-16-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]-13-octyl-2,5,8,11,15,18,21,24-octaoxo-1,4,7,10,14,17,20,23-octazabicyclo[23.3.0]octacosan-22-yl]propanoic acid |
InChI |
InChI=1S/C45H68N10O15/c1-3-4-5-6-7-8-10-26-20-36(61)49-30(21-34(46)59)41(66)51-29(19-25-12-14-27(58)15-13-25)40(65)52-31(22-35(47)60)45(70)55-18-9-11-33(55)43(68)50-28(16-17-37(62)63)39(64)53-32(23-56)42(67)54-38(24(2)57)44(69)48-26/h12-15,24,26,28-33,38,56-58H,3-11,16-23H2,1-2H3,(H2,46,59)(H2,47,60)(H,48,69)(H,49,61)(H,50,68)(H,51,66)(H,52,65)(H,53,64)(H,54,67)(H,62,63)/t24-,26?,28+,29-,30+,31-,32-,33+,38+/m1/s1 |
Clé InChI |
VLKSXJAPRDAENT-OWGHDAAGSA-N |
SMILES isomérique |
CCCCCCCCC1CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
SMILES canonique |
CCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



